BUTYL N-[4-(MORPHOLIN-4-YL)PHENYL]CARBAMATE
Description
BUTYL N-[4-(MORPHOLIN-4-YL)PHENYL]CARBAMATE is a synthetic carbamate derivative featuring a morpholine-substituted phenyl group linked to a butyl carbamate moiety. Carbamates are widely studied for their pharmacological and agrochemical applications due to their stability, bioavailability, and ability to act as prodrugs or enzyme inhibitors . The morpholine ring in this compound enhances solubility and may contribute to interactions with biological targets, such as kinases or neurotransmitter receptors.
Properties
IUPAC Name |
butyl N-(4-morpholin-4-ylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-2-3-10-20-15(18)16-13-4-6-14(7-5-13)17-8-11-19-12-9-17/h4-7H,2-3,8-12H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANGKLACZOJVJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=CC=C(C=C1)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BUTYL N-[4-(MORPHOLIN-4-YL)PHENYL]CARBAMATE typically involves the reaction of butyl isocyanate with 4-(morpholin-4-yl)phenol. The reaction is carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as dibutyltin dilaurate. The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can help in achieving consistent product quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions: BUTYL N-[4-(MORPHOLIN-4-YL)PHENYL]CARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives with higher oxidation states, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, BUTYL N-[4-(MORPHOLIN-4-YL)PHENYL]CARBAMATE is used as a building block for the synthesis of more complex molecules. It can be used in the preparation of polymers, resins, and other materials with specific properties .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the role of carbamate derivatives in biological systems and their interactions with proteins and enzymes .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and other materials that require specific chemical properties. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of BUTYL N-[4-(MORPHOLIN-4-YL)PHENYL]CARBAMATE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and proteins, altering their activity and function. The morpholine ring and carbamate group play crucial roles in these interactions, allowing the compound to modulate biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares BUTYL N-[4-(MORPHOLIN-4-YL)PHENYL]CARBAMATE with three structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activity.
Table 1: Structural and Functional Comparison
*Predicted using Molinspiration software. †Estimated via analogy to phenyl carbamate derivatives.
Key Findings:
Substituent Impact on Lipophilicity :
- The butyl chain in this compound increases LogP compared to ethyl or methyl analogs, suggesting higher membrane permeability but lower aqueous solubility .
- Replacement of morpholine with piperidine (as in Methyl N-[4-(piperidin-1-yl)phenyl]carbamate) reduces LogP due to decreased polarity.
Chloro-trifluoromethyl substituents (e.g., in Ethyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate) enhance antifungal activity, possibly via halogen bonding with fungal enzymes .
Solubility Challenges :
- This compound exhibits poor aqueous solubility (0.15 mg/mL), a common issue with carbamates. Ethyl and methyl analogs show improved solubility in organic solvents like DMSO.
Biological Activity
Butyl N-[4-(morpholin-4-yl)phenyl]carbamate, also known as tert-butyl N-(4-morpholin-4-ylphenyl)carbamate, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H22N2O3, with a molecular weight of approximately 278.35 g/mol. The compound features a tert-butyl group attached to a carbamate moiety linked to a phenyl ring that contains a morpholine substituent. The presence of the morpholine ring enhances solubility and biological activity, making it an attractive candidate for various pharmacological applications .
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific kinases involved in cancer cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancer models .
- Cell Membrane Penetration : The morpholine moiety contributes to the compound's ability to penetrate cell membranes effectively, allowing it to interact with intracellular targets .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit moderate antimicrobial activity, although further research is needed to establish these effects conclusively .
Structure-Activity Relationship (SAR)
The unique structural arrangement of this compound optimizes its interaction with biological targets while maintaining favorable pharmacokinetic properties. Comparative studies with similar compounds have highlighted the significance of the morpholine ring in enhancing selectivity and potency against specific enzymes .
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | C15H22N2O3 | Inhibitor of specific kinases | Morpholine enhances cell penetration |
| Tert-butyl N-(3-amino-4-morpholin-4-ylphenyl)carbamate | C15H22N2O3 | Enzyme inhibitor | Contains an amino group for enhanced binding |
| Tert-butyl N-(2-hydroxyphenyl)carbamate | C12H17NO3 | Moderate antimicrobial activity | Lacks morpholine but retains carbamate functionality |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibits kinase activity at micromolar concentrations, showing potential for use in cancer therapies .
- In Vivo Efficacy : Animal models have been employed to assess the efficacy of the compound in reducing tumor sizes. Results indicated significant tumor reduction compared to control groups, suggesting its potential as a therapeutic agent .
- ADME Properties : Absorption, distribution, metabolism, and excretion (ADME) studies revealed that while the compound has favorable absorption characteristics, further optimization may be required to enhance bioavailability and therapeutic effectiveness .
Q & A
Basic: What are the optimal synthetic routes for BUTYL N-[4-(MORPHOLIN-4-YL)PHENYL]CARBAMATE, and how can reaction conditions be systematically optimized?
Methodological Answer:
Begin with a literature review to identify existing synthetic pathways for carbamate derivatives with morpholine or aryl substituents. Common methods may involve coupling reactions between 4-morpholinophenol and butyl carbamate precursors using activating agents like carbodiimides (e.g., DCC) or uronium salts (e.g., HATU). Optimization should focus on:
- Catalyst selection : Compare yields using base catalysts (e.g., triethylamine) versus metal catalysts (e.g., palladium for cross-coupling).
- Solvent systems : Test polar aprotic solvents (DMF, DMSO) against non-polar alternatives to assess reaction efficiency and purity.
- Temperature gradients : Use controlled experiments (e.g., 25°C vs. 60°C) to determine kinetic advantages.
Monitor progress via TLC or HPLC, and characterize products using H/C NMR and HRMS for structural confirmation .
Basic: How can researchers rigorously characterize the physicochemical properties of this compound?
Methodological Answer:
Prioritize the following analyses:
- Solubility : Conduct phase-solubility studies in buffers (pH 1.2–7.4) and organic solvents (e.g., ethanol, DCM) using UV-Vis spectroscopy.
- Stability : Perform accelerated degradation studies under thermal (40°C–80°C), photolytic (ICH Q1B guidelines), and hydrolytic conditions, analyzing degradation products via LC-MS.
- Crystallinity : Use XRD or DSC to identify polymorphic forms, which may affect bioavailability.
Cross-validate results with computational tools (e.g., COSMO-RS for solubility predictions) to resolve discrepancies .
Advanced: What methodologies are suitable for elucidating the mechanistic interactions of this compound with biological targets?
Methodological Answer:
Adopt a multi-tiered approach:
- In silico modeling : Perform molecular docking (AutoDock Vina) or MD simulations to predict binding affinities with enzymes or receptors linked to morpholine’s pharmacological activity (e.g., PI3K inhibitors).
- Kinetic assays : Use stopped-flow spectroscopy or surface plasmon resonance (SPR) to measure association/dissociation rates.
- Metabolite tracking : Employ radiolabeled C-carbamate groups in vitro (e.g., liver microsomes) to identify metabolic pathways.
Align hypotheses with theoretical frameworks, such as enzyme inhibition kinetics or receptor-ligand thermodynamics, to contextualize findings .
Advanced: How can researchers assess the environmental fate and ecotoxicological risks of this compound?
Methodological Answer:
Design a tiered ecotoxicology workflow:
- Abiotic studies : Measure hydrolysis rates (pH 7–9), photodegradation (UV-Vis irradiation), and soil sorption (OECD 106 batch tests).
- Biotic studies : Use OECD 201/202 guidelines for algal and Daphnia magna acute toxicity. For bioaccumulation, apply the BCF model with logP values (experimentally determined via shake-flask/HPLC methods).
- Ecosystem modeling : Integrate data into QSAR models or fugacity-based tools (e.g., EQC) to predict environmental partitioning.
Cross-reference results with structural analogs (e.g., carbamate pesticides) to identify risk patterns .
Advanced: How should researchers address contradictory data on the compound’s biological activity across studies?
Methodological Answer:
Implement a comparative analysis protocol:
- Standardize assays : Replicate experiments under controlled conditions (e.g., cell lines, incubation times, solvent controls).
- Dose-response validation : Use Hill plots to compare EC/IC values across studies, identifying outliers.
- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data, accounting for variables like purity (HPLC ≥95%) or solvent artifacts.
Critical evaluation of prior methodologies (e.g., endpoint detection methods) can reveal technical biases .
Basic: What analytical challenges are associated with this compound, and how can they be mitigated?
Methodological Answer:
Key challenges include:
- Purity verification : Use orthogonal methods (HPLC-DAD, F NMR if fluorinated analogs exist) to detect impurities undetected by suppliers.
- Stability during analysis : Employ low-temperature LC-MS systems to prevent in-source degradation.
- Spectral interpretation : Leverage computational tools (e.g., ACD/Labs or MestReNova) to resolve overlapping signals in NMR caused by morpholine’s conformational flexibility.
Independent validation via spiked recovery experiments is critical .
Advanced: How should researchers select a theoretical framework for studying this compound’s structure-activity relationships (SAR)?
Methodological Answer:
- Hypothesis-driven selection : Align with established theories (e.g., Hammett substituent constants for electronic effects) or pharmacophore models for bioactive carbamates.
- Iterative refinement : Use QSAR to test initial hypotheses, then refine descriptors (e.g., logP, molar refractivity) based on experimental IC data.
- Interdisciplinary integration : Combine cheminformatics with biochemical theories (e.g., lock-and-key vs. induced-fit binding) to explain anomalies.
Document methodological choices to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
